Carbamazepine-d10

Description

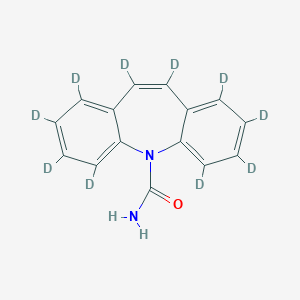

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuteriobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C3N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497060 | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132183-78-9 | |

| Record name | 5H-Dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132183-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132183-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Carbamazepine-d10: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Carbamazepine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information for analytical and research applications.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Carbamazepine where ten hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Carbamazepine in biological samples, ensuring high accuracy and precision in clinical and research settings.

Table 1: General Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide |

| Synonyms | Carbazepine-d10, CBZ-d10 |

| CAS Number | 132183-78-9 |

| Molecular Formula | C₁₅H₂D₁₀N₂O |

| Molecular Weight | 246.33 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥98% |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 189-192 °C (unlabeled) |

| Boiling Point | 411 °C at 760 mmHg (unlabeled) |

| Solubility | Soluble in Methanol, Acetone (Slightly, Sonicated), Chloroform (Slightly), DMSO, and DMF. |

| Storage | Store at -20°C for long-term stability. |

| Stability | Stable under recommended storage conditions. |

Synthesis of this compound

A plausible synthetic route involves the deuteration of iminostilbene, the core dibenz[b,f]azepine structure, followed by the introduction of the carbamoyl group at the 5-position.

Conceptual Synthesis Workflow

The synthesis can be conceptualized in two main stages:

-

Deuteration of Iminostilbene: This critical step involves the exchange of hydrogen atoms for deuterium on the aromatic rings of the iminostilbene molecule.

-

Carbamoylation of Iminostilbene-d10: The deuterated iminostilbene is then reacted to introduce the carbamoyl group (-CONH₂) at the nitrogen atom of the azepine ring.

Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general organic synthesis principles and known reactions for similar compounds. These protocols are for illustrative purposes and should be adapted and optimized by qualified researchers in a controlled laboratory setting.

Experiment 1: Synthesis of Iminostilbene-d10

This procedure is based on acid-catalyzed hydrogen-deuterium exchange on aromatic rings.

-

Materials:

-

Iminostilbene

-

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium carbonate

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place iminostilbene.

-

Carefully add deuterated sulfuric acid to the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for an extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction should be monitored by an appropriate analytical technique such as ¹H NMR or mass spectrometry to determine the degree of deuteration.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice made from D₂O.

-

Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the effervescence ceases.

-

Extract the aqueous layer with anhydrous diethyl ether multiple times.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude iminostilbene-d10.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Experiment 2: Synthesis of this compound from Iminostilbene-d10

This procedure is based on the reaction of iminostilbene with isocyanic acid, which can be generated in situ.

-

Materials:

-

Iminostilbene-d10 (from Experiment 1)

-

Anhydrous sodium cyanate

-

Glacial acetic acid

-

Anhydrous toluene

-

Anhydrous work-up solvents

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve iminostilbene-d10 in glacial acetic acid.

-

Heat the solution to a moderate temperature (e.g., 60-70°C).

-

Add anhydrous sodium cyanate portion-wise to the reaction mixture over a period of time. Isocyanic acid is generated in situ from the reaction of sodium cyanate and acetic acid.

-

Stir the reaction mixture at the elevated temperature for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration and wash it with water to remove any remaining acetic acid and salts.

-

Dry the crude this compound product under vacuum.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to obtain pure this compound.

-

Applications in Research and Drug Development

This compound serves as an indispensable tool in various stages of pharmaceutical research and development:

-

Pharmacokinetic Studies: It is used as an internal standard in bioanalytical methods to accurately quantify Carbamazepine and its metabolites in plasma, urine, and other biological matrices. This is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

-

Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in the identification and quantification of various metabolites of Carbamazepine.

-

Bioequivalence Studies: In clinical trials comparing different formulations of Carbamazepine, this compound is used to ensure the reliability of the analytical data.

-

Therapeutic Drug Monitoring (TDM): Accurate measurement of Carbamazepine levels in patients is essential for optimizing dosage and minimizing toxicity. This compound is the gold standard internal standard for LC-MS/MS methods used in TDM.

Signaling Pathways and Logical Relationships

While this compound is primarily used as an analytical standard, its unlabeled counterpart, Carbamazepine, exerts its therapeutic effects through various mechanisms, primarily by blocking voltage-gated sodium channels. The following diagram illustrates a simplified representation of the primary mechanism of action of Carbamazepine.

Simplified mechanism of action of Carbamazepine.

Conclusion

This compound is a vital tool for the pharmaceutical industry and clinical research. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable accurate and reliable quantification of Carbamazepine, contributing to the safe and effective use of this important medication. The synthesis of this compound, while requiring specialized techniques for deuterium incorporation, follows established principles of organic chemistry, making it accessible to researchers with the appropriate expertise and facilities. This guide provides a foundational understanding of the chemical characteristics and synthetic strategies for this compound, empowering scientists and developers in their research and analytical endeavors.

Unveiling Carbamazepine-d10: A Technical Guide for Researchers

An In-depth Exploration of the Physical, Chemical, and Analytical Profile of a Key Deuterated Internal Standard

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant drug, Carbamazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, analytical methodologies, and practical applications of this essential internal standard in bioanalytical assays.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Carbamazepine, where ten hydrogen atoms on the dibenz[b,f]azepine rings have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, a critical feature for its use in mass spectrometry-based quantification. The physical and chemical properties of this compound are summarized in the tables below.

| Identifier | Value | Citation |

| IUPAC Name | 5H-dibenzo[b,f]azepine-d10-5-carboxamide | [1] |

| CAS Number | 132183-78-9 | [1] |

| Chemical Formula | C₁₅H₂D₁₀N₂O | [1] |

| Molecular Weight | 246.33 g/mol | [1] |

| Property | Value | Citation |

| Appearance | White to off-white solid | [1] |

| Melting Point | Approx. 189-192 °C (unlabeled) | [2][3] |

| Boiling Point | Approx. 411 °C at 760 mmHg (unlabeled) | [2] |

| Solubility | Soluble in methanol, DMSO, and DMF. | [4] |

| Storage | Store at -20°C for long-term stability. | [1][4] |

| Analytical Characteristic | Specification | Citation |

| Purity (HPLC) | ≥98% | [5] |

| Isotopic Enrichment | ≥98 atom % D; >99% deuterated forms (d1-d10) | [1][5] |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Carbamazepine in biological matrices, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its similar chemical and physical properties to the unlabeled drug ensure comparable extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

Standard Workflow for Quantification of Carbamazepine in Plasma

The following diagram illustrates a typical workflow for the analysis of Carbamazepine in plasma samples using this compound as an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification

The following provides a detailed methodology for the quantification of Carbamazepine in human plasma using this compound as an internal standard, based on established protocols.[6][7][8]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of this compound working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Logical Relationship for Quantification

The quantification of Carbamazepine is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This relationship is established through a calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Carbamazepine in complex biological matrices. Its well-defined physical and chemical properties, coupled with established analytical protocols, make it a reliable internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This guide provides the foundational technical information required for its effective implementation in a laboratory setting.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Aareydrugs & Pharmaceuticals Ltd [aareydrugs.com]

- 3. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (rings-d10) | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Carbamazepine-d10 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Carbamazepine-d10, a deuterated analog of Carbamazepine. It is primarily utilized as an internal standard for the quantification of Carbamazepine in various analytical methodologies, such as mass spectrometry.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are essential for accurate experimental design and data interpretation.

| Property | Value | References |

| CAS Number | 132183-78-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂D₁₀N₂O | [1][2][4] |

| Molecular Weight | 246.33 g/mol | [3][4] |

| Alternate Molecular Weight | 246.34 g/mol | [2][5] |

| Alternate Molecular Weight | 246.3 g/mol | [1] |

Logical Relationship of this compound Properties

The following diagram illustrates the direct association between this compound and its key identifiers.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., pharmacokinetic studies, metabolic profiling), a general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis is outlined below.

Methodology:

-

Sample Preparation: The biological matrix (e.g., plasma, serum, urine) is prepared to be compatible with the extraction procedure. This may involve centrifugation to remove particulates or enzymatic hydrolysis.

-

Internal Standard Spiking: A known concentration of this compound is added to all samples, calibration standards, and quality control samples.

-

Extraction: The analyte (Carbamazepine) and the internal standard (this compound) are extracted from the biological matrix. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry system. The chromatographic separation resolves Carbamazepine and this compound from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Processing: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for all samples.

-

Quantification: A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Carbamazepine in the unknown samples is then determined from this calibration curve.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Commercially Available Carbamazepine-d10

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring data integrity and experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Carbamazepine-d10, including a comparative analysis of supplier specifications, detailed experimental protocols for purity determination, and an exploration of potential isotopic impurities.

This compound, a deuterated analog of the anticonvulsant drug Carbamazepine, is widely used as an internal standard in pharmacokinetic and metabolic studies. Its efficacy in these applications is directly dependent on its isotopic purity, which refers to the percentage of the molecule that contains the desired number of deuterium atoms. This guide delves into the specifics of what researchers can expect from commercial suppliers and how to verify these claims in the laboratory.

Comparative Analysis of Isotopic Purity from Commercial Suppliers

The isotopic purity of this compound can vary between different commercial suppliers. A review of publicly available data, including Certificates of Analysis (CoAs) and product specifications, reveals a range of stated purity levels. This information is crucial for selecting the appropriate material for a given research need, where higher purity is often required for sensitive quantitative analyses.

| Supplier | Product/Lot Number | Stated Isotopic Purity/Enrichment |

| MedchemExpress | HY-B0246S | 99.45% Isotopic Enrichment |

| LGC Standards | CDN-D-3542 | 98 atom % D |

| Cambridge Isotope Laboratories | DLM-2806-1.2 | 98% (Chemical Purity) |

| Cayman Chemical | 10005269 | ≥99% deuterated forms (d1-d10) |

| Cerilliant (Sigma-Aldrich) | C-094 | Not explicitly stated in readily available documentation |

Note: The data presented is based on publicly available information and may vary by lot. It is always recommended to consult the lot-specific Certificate of Analysis for the most accurate information.

Understanding Potential Isotopic Impurities: A Look at Synthesis

While a detailed, proprietary synthesis route for this compound is not publicly disclosed by all manufacturers, a general understanding of the synthetic process for Carbamazepine provides insight into the potential sources of isotopic impurities. The synthesis of the non-deuterated parent compound typically involves the formation of the dibenz[b,f]azepine ring system, followed by the addition of the carbamoyl group.

Deuterium can be introduced at various stages of the synthesis, most commonly through the use of deuterated starting materials or reagents. For this compound, where the deuterium atoms are located on the aromatic rings, a likely strategy involves the deuteration of a precursor to the dibenz[b,f]azepine core.

Potential sources of isotopic impurities include:

-

Incomplete Deuteration: The deuteration reaction may not proceed to completion, resulting in molecules with fewer than ten deuterium atoms (d1 to d9 isotopologues).

-

Back-Exchange: Under certain reaction or purification conditions, deuterium atoms may be replaced by hydrogen atoms from solvents or reagents.

-

Isotopic Scrambling: Deuterium atoms may migrate to unintended positions on the molecule, although this is less common for aromatic systems.

The most common isotopic impurity is the d9-isotopologue, where one deuterium atom is replaced by a hydrogen atom. The presence and abundance of these lower-deuterated species can be determined using the analytical methods described below.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide quantitative information about the distribution of isotopologues.

Isotopic Purity Determination by Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for assessing isotopic purity. By separating this compound from any non-deuterated or partially deuterated impurities, and then analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of each isotopologue can be determined.

Experimental Workflow:

Figure 1. Experimental workflow for LC-MS based isotopic purity determination.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 230 to 255 to cover the expected range of isotopologues.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecules of each isotopologue:

-

d10 (C15H2D10N2O + H+): m/z 247.19

-

d9 (C15H3D9N2O + H+): m/z 246.18

-

...and so on for d8, d7, etc.

-

d0 (C15H12N2O + H+): m/z 237.10

-

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d10) / (Sum of Areas of all isotopologues)] * 100

-

-

Mass Spectrometry Fragmentation Pathway:

Understanding the fragmentation pattern of Carbamazepine can aid in structural confirmation and impurity identification. In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to produce characteristic product ions.

Figure 2. Simplified fragmentation pathway of this compound in MS/MS.

Isotopic Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for determining isotopic purity. ¹H NMR can be used to detect and quantify the residual protons in the deuterated positions, while ²H (Deuterium) NMR directly observes the deuterium atoms.

Experimental Workflow:

Figure 3. Experimental workflow for NMR based isotopic purity determination.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound.

-

Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone).

-

Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the signals corresponding to the residual protons on the aromatic rings of this compound.

-

Integrate the signal of the internal standard.

-

The ratio of the integrals, corrected for the number of protons, allows for the calculation of the amount of non-deuterated and partially deuterated species.

-

-

²H NMR Spectroscopy:

-

Acquire a quantitative ²H NMR spectrum.

-

Integrate the signals corresponding to the deuterium atoms on the aromatic rings.

-

The integral of the deuterium signals relative to the expected integral for 100% deuteration provides a measure of isotopic enrichment.

-

-

Data Analysis:

-

The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the internal standard in the ¹H NMR spectrum or by quantifying the deuterium signal in the ²H NMR spectrum.

-

Conclusion

The isotopic purity of commercially available this compound is generally high, but can vary between suppliers. For researchers and scientists in drug development, it is imperative to not only consider the stated purity on the Certificate of Analysis but also to have the capability to independently verify it. The detailed LC-MS and NMR protocols provided in this guide offer robust methods for the in-house determination of isotopic purity. A thorough understanding of the potential isotopic impurities arising from the synthetic process, combined with rigorous analytical characterization, will ensure the generation of high-quality, reliable data in research and development applications.

A Technical Guide to High-Purity Carbamazepine-d10 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Carbamazepine. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this critical internal standard for bioanalytical and metabolic studies.

Introduction to this compound

This compound (CBZ-d10) is a stable isotope-labeled version of Carbamazepine, where ten hydrogen atoms on the aromatic rings have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbamazepine but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Commercial Suppliers and Product Specifications

A number of reputable suppliers provide high-purity this compound for research purposes. The products are typically available as neat powders or as certified solutions in various organic solvents. The following table summarizes the quantitative specifications from several prominent commercial suppliers. It is important to note that specifications can vary by batch, and users should always refer to the Certificate of Analysis (CoA) provided with the specific lot they purchase.

| Supplier | Product Number | Form | Purity Specification | Isotopic Enrichment |

| Cerilliant (a brand of MilliporeSigma) | C-094 | 100 µg/mL in Methanol | ≥98% (Chemical Purity) | ≥99 atom % D |

| Cayman Chemical | 33486 | Solid | ≥98% (Carbamazepine) | ≥99% deuterated forms (d1-d10); ≤1% d0 |

| MedchemExpress | HY-B0246S | Solid | 99.53% (HPLC) | 99.45% |

| LGC Standards (TRC) | TRC-C175801 | Solid | >98% (Chemical Purity) | 98 atom % D |

| Cambridge Isotope Laboratories, Inc. | DLM-2806 | 100 µg/mL in Acetonitrile-D₃ | 98% | 98% |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry. The workflow for this technique involves adding a known amount of the deuterated standard to a sample containing the unlabeled analyte. The sample is then processed, and the ratio of the unlabeled analyte to the labeled standard is measured by a mass spectrometer. Because the labeled and unlabeled compounds behave identically during extraction and chromatography, any sample loss will affect both equally, preserving the ratio. This allows for highly accurate quantification of the analyte in the original sample.

Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioanalytical workflow for therapeutic drug monitoring (TDM).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Carbamazepine from plasma or serum samples.

-

Sample Aliquoting: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution in methanol to each sample, calibrator, and quality control sample.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is suitable for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, using this compound as the internal standard.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbamazepine: Q1: 237.1 m/z -> Q3: 194.1 m/z

-

Carbamazepine-10,11-epoxide: Q1: 253.1 m/z -> Q3: 180.1 m/z

-

This compound (IS): Q1: 247.1 m/z -> Q3: 204.1 m/z

-

-

Ion Source Parameters: Optimized for the specific instrument, but typical values include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Carbamazepine Metabolism

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the formation of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, which is catalyzed mainly by CYP3A4.[1][2][3] This epoxide is then further metabolized by epoxide hydrolase to the inactive trans-10,11-dihydro-10,11-dihydroxycarbamazepine.[2] Minor metabolic pathways include hydroxylation of the aromatic rings.[1][3] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and for studies investigating drug-drug interactions.

Major Metabolic Pathway of Carbamazepine.

Conclusion

High-purity this compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Carbamazepine. Its use as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in bioanalytical methods. This guide provides a summary of commercially available sources, their specifications, and detailed experimental protocols to facilitate its effective implementation in the laboratory. The provided diagrams illustrate the fundamental workflow of IDMS and the metabolic fate of Carbamazepine, offering a comprehensive resource for study design and data interpretation.

References

Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety Data for Carbamazepine-d10

This technical guide provides a comprehensive overview of the safety, handling, and analytical applications of this compound, a deuterated analog of the anticonvulsant drug Carbamazepine. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data from safety data sheets (SDS) and relevant scientific literature. This compound is primarily utilized as an internal standard for the quantification of Carbamazepine in biological matrices via mass spectrometry.[1][2][3][4][5] Its physical, chemical, and toxicological properties are essential for safe laboratory handling and accurate experimental design.

This compound is structurally identical to Carbamazepine, with the exception of ten hydrogen atoms on the dibenz[b,f]azepine ring system being replaced by deuterium. This isotopic labeling provides a distinct mass-to-charge ratio for mass spectrometric analysis without significantly altering its chemical behavior.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-d10-5-carboxamide | [6] |

| Synonyms | Carbazepine-d10, CBZ-d10 | [1][6] |

| CAS Number | 132183-78-9 | [6][7][8] |

| EC Number | 690-797-7 | [6][7] |

| Molecular Formula | C₁₅H₂D₁₀N₂O | [1][5] |

| Molecular Weight | 246.33 g/mol | [5][9][10] |

| Physical Form | Solid, White to off-white powder | [1][11][12] |

| Density | 1.32 g/cm³ | [7] |

| Flash Point | 202.356 °C | [7] |

| Solubility | Soluble in Methanol, DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (3 mg/ml).[1][7] Slightly soluble in Acetone and Chloroform.[7] | |

| Storage Temperature | -20°C | [1][3][10] |

| Stability | Stable for at least 4 years when stored properly.[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to acute oral toxicity and its potential to cause skin and respiratory sensitization.[6][7] Different suppliers may provide slightly different classifications based on the formulation (e.g., as a solid vs. in a flammable solvent).

Table 2: GHS Hazard Classification for this compound (Solid)

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6] | GHS07 | Danger |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[6] | GHS07 | Danger |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | GHS08 | Danger |

Note: When supplied as a solution in methanol, additional hazards apply, including flammability (H225), acute toxicity via all routes (H301+H311+H331), and specific target organ toxicity (H370).[8][10]

Safe Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure safety showers and eyewash stations are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side shields.[8]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[7][8]

-

Skin and Body Protection: Use impervious clothing to prevent skin contact.[8]

-

Respiratory Protection: In case of inadequate ventilation or when handling as a powder, use a full-face respirator.[6][7]

-

Storage and Handling

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place at the recommended temperature of -20°C.[1][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[7][8] Wash hands thoroughly after handling.[8] Use non-sparking tools and take measures to prevent electrostatic discharge.[7][8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or doctor immediately.[7][8]

Toxicological Information

The toxicological profile of this compound is largely inferred from its non-deuterated parent compound, Carbamazepine. The primary toxic effects are neurological and cardiovascular at high concentrations.[13][14] Therapeutic levels for Carbamazepine are typically between 4-12 mg/L.[13][14]

Table 3: Summary of Toxicological Effects

| Effect | Description | Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. Classified as Category 4.[6] | [6] |

| Skin Sensitization | May cause an allergic skin reaction.[6] | [6] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] | [6] |

| Carcinogenicity | Not listed as a carcinogen by IARC or NTP. | [6] |

| Primary Irritant Effect | No significant irritant effect on skin or eyes reported in available SDS. | [6] |

Experimental Protocols

This compound is indispensable as an internal standard for the bioanalytical quantification of Carbamazepine. Below is a representative experimental protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[15]

LC-MS/MS Method for Quantification of Carbamazepine in Plasma

This protocol outlines a method for determining the concentration of Carbamazepine (CBZ) and its primary metabolite, Carbamazepine-10,11-epoxide (CBZ-EP), in rat plasma using this compound as an internal standard (IS).[15]

1. Sample Preparation (Liquid-Liquid Extraction): a. Aliquot 0.1 mL of rat plasma into a microcentrifuge tube. b. Add the internal standard solution (this compound) to the plasma sample. c. Perform a liquid-liquid extraction to separate the analytes from plasma components. d. Evaporate the organic layer to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation:

- LC System: An HPLC system equipped with a suitable pump and autosampler.[15]

- Column: C8 analytical column (e.g., 150 mm x 2.1 mm, 5 µm).[15]

- Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v).[15]

- Flow Rate: 0.4 mL/min.[15]

- Injection Volume: 20 µL.[15]

- Column Temperature: Maintained at a controlled temperature (e.g., 10°C for the autosampler).[15]

3. Mass Spectrometric Detection:

- Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[15]

- Ionization Mode: Positive ion mode.[15]

- Detection Method: Selected Reaction Monitoring (SRM).[15]

- SRM Transitions:

- Carbamazepine (CBZ): m/z 237 → 194.[15]

- Carbamazepine-EP (CBZ-EP): m/z 253 → 210.[15]

- This compound (IS): m/z 247 → 204 .[15]

4. Method Validation Parameters:

- Linearity: The method demonstrates linearity over a concentration range of 5–2000 ng/mL.[15]

- Lower Limit of Quantification (LLOQ): 5 ng/mL for each analyte.[15]

- Recovery: Extraction recovery from plasma is typically over 87%.[15]

- Precision: Intra-day and inter-day coefficients of variation are generally within 2.6%–9.6%.[15]

Visualized Data and Pathways

The following diagrams illustrate key workflows and the pharmacological mechanism of action relevant to this compound.

Caption: Hazard communication workflow for this compound based on SDS data.

Caption: Analytical workflow for quantifying Carbamazepine using this compound.

Caption: Mechanism of action of Carbamazepine via sodium channel blockade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 132183-78-9 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Carbamazepine (Dââ, 98%) 100 µg/mL in acetonitrile-Dâ - Cambridge Isotope Laboratories, DLM-2806-1.2 [isotope.com]

- 10. This compound 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 132183-78-9 [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. wikem.org [wikem.org]

- 15. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary research applications of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant drug, Carbamazepine. The inclusion of deuterium atoms provides a stable isotopic label, making this compound an indispensable tool in modern analytical and metabolic research. Its principal application lies in its use as an internal standard for the highly accurate quantification of Carbamazepine and its metabolites in complex biological matrices. This guide delves into the core methodologies, experimental protocols, and data presentation pertinent to its use in demanding research environments.

Core Application: Internal Standard in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties to the unlabeled Carbamazepine, but with a distinct mass, allow it to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the precision and accuracy of the quantitative data. Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using mass spectrometry.[1]

The primary application is in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, where precise measurement of Carbamazepine concentrations in biological fluids like plasma, serum, and urine is critical.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods employing this compound as an internal standard for the analysis of Carbamazepine and its primary active metabolite, Carbamazepine-10,11-epoxide.

Table 1: LC-MS/MS Method Parameters for Carbamazepine Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Biological Matrix | Rat Plasma | Human Serum | Human Plasma |

| Internal Standard | This compound | Deuterated Carbamazepine | This compound |

| Linearity Range | 5 - 2000 ng/mL | 0.1 - 22.0 µg/mL | 0.5 - 30 µg/mL |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | <0.1 µg/mL | 0.5 µg/mL |

| Extraction Recovery | > 87% | Not Reported | 98.9 - 110.2% |

| Intra-day Precision (%RSD) | 2.6 - 9.5% | Not Reported | < 2.92% |

| Inter-day Precision (%RSD) | 4.0 - 9.6% | Not Reported | < 8.23% |

Table 2: Mass Spectrometry Transitions (SRM/MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Carbamazepine | 237.0 | 194.0 | [2] |

| Carbamazepine-10,11-epoxide | 253.0 | 210.0 | [2] |

| This compound (IS) | 247.0 | 204.0 | [2] |

| Carbamazepine | 237.0 | 220.1 | [3] |

| Carbamazepine-d2, N15 (IS) | 240.1 | 196.2 | [3] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.[3][4]

Materials:

-

Biological sample (plasma or serum)

-

This compound internal standard working solution (e.g., 10 µg/mL in methanol)

-

Methanol, ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 5 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Add 5 µL of the this compound internal standard working solution.

-

Add 1000 µL of ice-cold methanol to the tube to precipitate the proteins.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

Solid-phase extraction is a more selective sample clean-up technique that can be used to isolate and concentrate analytes from complex matrices like urine.[5]

Materials:

-

Urine sample

-

This compound internal standard working solution

-

SPE cartridge (e.g., Oasis HLB)

-

Methanol (for conditioning and elution)

-

Ultrapure water (for equilibration)

-

SPE manifold or automated SPE system

Procedure:

-

Pipette a known volume of the urine sample (e.g., 250 µL) into a clean tube.

-

Add a known amount of the this compound internal standard.

-

Conditioning: Pass 500 µL of methanol through the SPE cartridge.

-

Equilibration: Pass 500 µL of ultrapure water through the cartridge.

-

Loading: Load the prepared urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., 500 µL of 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard with a strong solvent (e.g., 1000 µL of methanol or 5% NH4OH in methanol).[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile and/or methanol). A typical mobile phase composition is water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).[2]

-

Flow Rate: 0.4 mL/min[2]

-

Injection Volume: 5-20 µL

-

Column Temperature: 35-40 °C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: e.g., 500 °C

-

Capillary Voltage: e.g., 3.5 kV

-

Collision Gas: Argon

-

Refer to Table 2 for specific precursor and product ion transitions.

Visualizing Workflows and Pathways

Carbamazepine Metabolic Pathway

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the formation of the pharmacologically active metabolite, Carbamazepine-10,11-epoxide, a reaction predominantly catalyzed by CYP3A4, with a minor contribution from CYP2C8.[7][8] This epoxide is subsequently hydrolyzed by epoxide hydrolase to the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.

Caption: Major metabolic pathway of Carbamazepine.

Experimental Workflow for Pharmacokinetic Studies

The use of this compound is integral to pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion (ADME) of Carbamazepine. A typical workflow is depicted below.

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound is a vital tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its application as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for therapeutic drug monitoring and the robust characterization of Carbamazepine's pharmacokinetic profile. The detailed protocols and methodologies presented in this guide serve as a foundational resource for the effective implementation of this compound in research and drug development settings, ultimately contributing to a better understanding of this important therapeutic agent.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Determination of carbamazepine in urine and water samples using amino-functionalized metal–organic framework as sorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Human liver carbamazepine metabolism. Role of CYP3A4 and CYP2C8 in 10,11-epoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Carbamazepine-d10 as an Internal Standard in LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbamazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and neuropathic pain. Accurate quantification of carbamazepine in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this purpose due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Carbamazepine-d10, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical results. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of carbamazepine.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods utilizing this compound as an internal standard for the analysis of carbamazepine in different biological matrices.

Table 1: Method Performance in Human Plasma/Serum

| Parameter | Method 1 | Method 2[1] | Method 3[2][3] |

| Matrix | Human Serum | Human Serum | Human Plasma |

| Linearity Range | 0.1 - 22.0 µg/mL | 0.1 - 22.0 µg/mL | 0.5 - 30 µg/mL |

| LLOQ | <0.1 µg/mL | 0.1 µg/mL | 0.5 µg/mL |

| Intra-day Precision (%CV) | Not Reported | < 13.9% | < 8.23% |

| Inter-day Precision (%CV) | Not Reported | < 13.9% | < 8.23% |

| Accuracy (% bias) | Mean bias of 0.6% | Within ±15% | -1.74% to 2.92% |

| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |

Table 2: Method Performance in Rat Plasma

| Parameter | Method Details[4][5][6] |

| Matrix | Rat Plasma |

| Linearity Range | 5 - 2000 ng/mL |

| LLOQ | 5 ng/mL |

| Intra-day Precision (%CV) | 2.6 - 9.5% |

| Inter-day Precision (%CV) | 4.0 - 9.6% |

| Extraction Recovery | > 87% |

| Sample Preparation | Liquid-Liquid Extraction |

Table 3: Method Performance in Aqueous Samples (Wastewater)

| Parameter | Method Details[7] |

| Matrix | Untreated & Treated Sewage, Surface Water |

| Recovery | 83.6 - 103.5% |

| Sample Preparation | Solid-Phase Extraction (SPE) |

Experimental Protocols

Herein are detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Human Plasma/Serum

This protocol is suitable for routine therapeutic drug monitoring.

Materials:

-

Human plasma or serum samples

-

This compound internal standard (ISTD) working solution in methanol

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 50 µL of plasma/serum sample in a microcentrifuge tube, add 100 µL of the this compound ISTD working solution in methanol.[8]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.[9]

-

Transfer the supernatant to a clean tube or vial.

-

Dilute the supernatant 1:10 with the initial mobile phase (e.g., 50 µL of supernatant with 450 µL of mobile phase A).[8][9]

-

Inject the final diluted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Rat Plasma

This protocol is effective for preclinical pharmacokinetic studies.

Materials:

-

Rat plasma samples (0.1 mL)

-

This compound internal standard (ISTD) working solution

-

Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (mobile phase)

Procedure:

-

Pipette 0.1 mL of rat plasma into a microcentrifuge tube.

-

Add the this compound ISTD working solution.

-

Add the extraction solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed for environmental monitoring of carbamazepine.

Materials:

-

Aqueous samples (e.g., wastewater, surface water)

-

This compound internal standard (ISTD)

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (for conditioning and elution)

-

HPLC grade water (for equilibration)

-

SPE manifold

-

Evaporation system

-

Reconstitution solution (mobile phase)

Procedure:

-

Spike the aqueous sample with the this compound ISTD.

-

Condition the SPE cartridge with methanol followed by HPLC grade water.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Parameters:

| Parameter | Typical Conditions[5][6] |

| Column | C8 or C18 (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 4 - 20 µL |

| Column Temperature | 35 - 40 °C |

Mass Spectrometry (MS/MS) Parameters:

| Parameter | Typical Conditions[4][5][6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| SRM Transitions | Carbamazepine: m/z 237 → 194 this compound: m/z 247 → 204 |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 200 ms |

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for Protein Precipitation based LC-MS/MS analysis.

Caption: Role of this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. employees.csbsju.edu [employees.csbsju.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

Application Notes and Protocol for the Quantification of Carbamazepine using Carbamazepine-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and neuropathic pain.[1] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial due to its narrow therapeutic window (typically 4 to 12 µg/mL) and significant inter-individual variability in its metabolism.[2] This document provides a detailed protocol for the accurate and precise quantification of Carbamazepine in biological matrices, such as human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carbamazepine-d10 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is advantageous for minimizing matrix effects and improving the accuracy of quantification in complex biological samples.[1]

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Carbamazepine (analytical standard)

-

This compound (internal standard)[1]

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma/serum (drug-free for calibration standards and quality controls)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Carbamazepine from plasma or serum samples.[3][4]

-

Spiking of Internal Standard: To 100 µL of plasma/serum sample, add a specific volume of this compound working solution to achieve a final concentration of 100 ng/mL.

-

Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.[3][4]

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4][5] |

| Flow Rate | 0.4 mL/min[6][7] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[6][7][8] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Carbamazepine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbamazepine | 237.1 | 194.1[6][7][8] |

| This compound | 247.1 | 204.1[6][7][8] |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the described method.

Table 2: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 5 - 2000 ng/mL[6][7][8] |

| Correlation Coefficient (r²) | > 0.995[8] |

Table 3: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (15 ng/mL) | 2.6 - 9.5[6][8] | 4.0 - 9.6[6][8] | 92.09 - 108.5[8] |

| Mid QC (150 ng/mL) | < 10 | < 10 | 90 - 110 |

| High QC (1500 ng/mL) | < 10 | < 10 | 90 - 110 |

Table 4: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 87%[6][7][8] |

| Matrix Effect | Minimal due to the use of a stable isotope-labeled internal standard. |

Table 5: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | < 0.1 µg/mL[3][9] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[6][7][8] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of Carbamazepine using this compound.

Caption: Workflow for Carbamazepine quantification.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. mdpi.com [mdpi.com]

- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Carbamazepine-d10 in Pharmacokinetic and Pharmacodynamic Research

Introduction

Carbamazepine-d10 (CBZ-d10) is a deuterated analog of Carbamazepine, an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2] Due to the stable isotope labeling, this compound serves as an ideal internal standard in bioanalytical methods for the precise quantification of carbamazepine and its metabolites in biological matrices.[3][4] This high-precision quantification is fundamental to pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of carbamazepine, and to correlate drug concentrations with its therapeutic and adverse effects.

Pharmacokinetic Applications

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][6] This technique allows for the sensitive and selective quantification of carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in various biological samples such as plasma and serum.[5][7] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the results.[6]

Quantitative Bioanalysis of Carbamazepine

A typical LC-MS/MS method involves the extraction of carbamazepine and this compound from a biological sample, followed by chromatographic separation and mass spectrometric detection.[5] The analytes are quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Table 1: Summary of Quantitative Data for Carbamazepine Analysis using this compound as an Internal Standard

| Parameter | Value | Reference |

| Linearity Range | 5 - 2000 ng/mL | [5] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | [5][6] |

| Extraction Recovery | > 87% | [5][6] |

| Intra-day Precision (CV%) | 2.6 - 9.5% | [5][6] |

| Inter-day Precision (CV%) | 4.0 - 9.6% | [5][6] |

| Accuracy | -1.74% to 2.92% | [8] |

Pharmacodynamic Studies

While this compound is not directly used to assess pharmacodynamic effects, its role in enabling accurate pharmacokinetic measurements is critical for establishing exposure-response relationships. By providing reliable data on drug concentrations, researchers can correlate these with observed pharmacological effects, such as seizure control or adverse events.[9][10]

Carbamazepine's primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits high-frequency repetitive firing of neurons.[11] It also interacts with adenosine receptors.[11][12] Understanding the relationship between carbamazepine concentrations and these pharmacodynamic endpoints is essential for optimizing dosing regimens.

Experimental Protocols

Protocol 1: Quantification of Carbamazepine in Rat Plasma using LC-MS/MS

This protocol describes a method for the simultaneous determination of carbamazepine and its metabolite, carbamazepine-10,11-epoxide, in rat plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of rat plasma, add 20 µL of this compound internal standard solution (250 µg/mL).[13]

-

Add 2.0 mL of ethyl acetate and vortex for 20 seconds.[13]

-

Centrifuge at 2000 rpm for 10 minutes.[13]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[13]

-

Reconstitute the residue in 200 µL of mobile phase.[13]

2. LC-MS/MS Analysis

-

Chromatographic System: Shimadzu UFLC XR system or equivalent.[8]

-

Column: C8 (150 mm x 2.1 mm, 5 µm).[5]

-

Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Mass Spectrometer: SCIEX QTRAP® 5500 or equivalent.[8]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Detection: Selected Reaction Monitoring (SRM).[5]

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of carbamazepine to this compound against the concentration of the calibration standards.

-

Determine the concentration of carbamazepine in the plasma samples from the calibration curve.

Visualizations

Caption: Experimental workflow for bioanalysis.

Caption: Carbamazepine metabolic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Carbamazepine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]

- 9. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The relationship between pharmacokinetic parameters of carbamazepine and therapeutic response in epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]

Application of Carbamazepine-d10 in Therapeutic Drug Monitoring (TDM)

Application Note and Protocols

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing medication utilized in the management of epilepsy, neuropathic pain, and bipolar disorder. Due to significant inter-individual variability in its metabolism, therapeutic drug monitoring (TDM) of carbamazepine is crucial to optimize dosage, ensure clinical efficacy, and minimize toxicity.[1][2][3] The therapeutic range for carbamazepine in plasma is typically maintained between 4 to 12 µg/mL.[4] To achieve precise and accurate quantification of carbamazepine in biological matrices, stable isotope-labeled internal standards are employed in analytical methods, with Carbamazepine-d10 being a widely used standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in the TDM of carbamazepine.

Principle of the Method